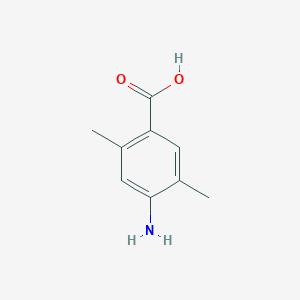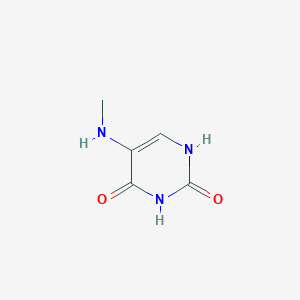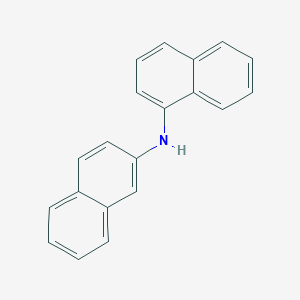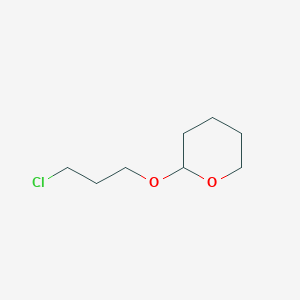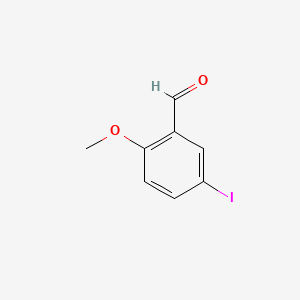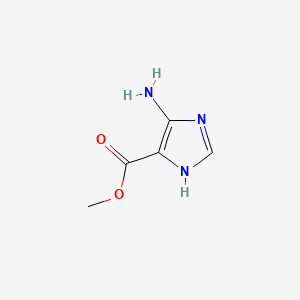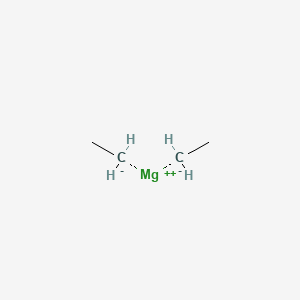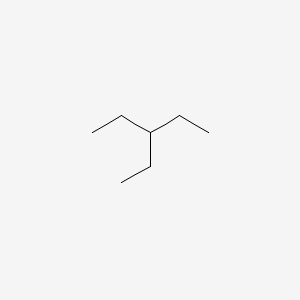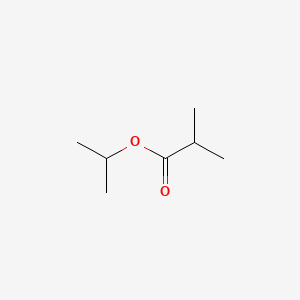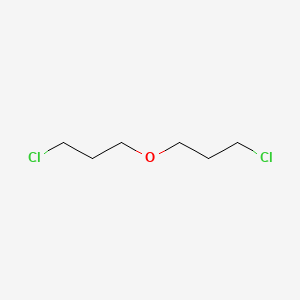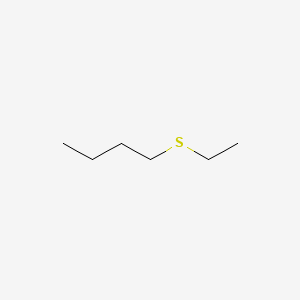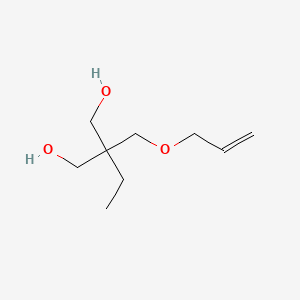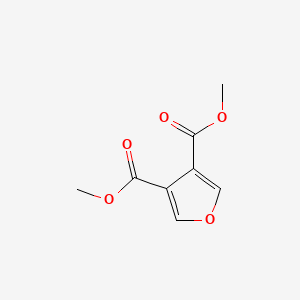
Dimethyl furan-3,4-dicarboxylate
Overview
Description
Dimethyl furan-3,4-dicarboxylate is an organic compound with the molecular formula C8H8O5. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and materials science. It is often used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Mechanism of Action
Target of Action
Dimethyl furan-3,4-dicarboxylate is a furan compound that is useful as a diene for Diels-Alder transformations . .
Mode of Action
The mode of action of this compound is primarily through its role as a diene in Diels-Alder transformations
Biochemical Pathways
It is known that the compound is used as a precursor in the synthesis of dendrons and dendrimers based on reversible furan-maleimide diels-alder adducts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl furan-3,4-dicarboxylate can be synthesized through several methods. One common method involves the reaction of furan-3,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the use of dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates. This method involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of furan-3,4-dicarboxylic acid with methanol. The process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl furan-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include furan-3,4-dicarboxylic acid, furan-3,4-dicarboxylic alcohols, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl furan-3,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the production of polymers and other materials with specific properties.
Biological Research: It serves as a precursor for the synthesis of biologically active compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals and other therapeutic agents.
Comparison with Similar Compounds
Dimethyl furan-3,4-dicarboxylate can be compared with other similar compounds such as:
Dimethyl furan-2,5-dicarboxylate: Another furan derivative with similar reactivity but different substitution pattern.
Dimethyl terephthalate: A benzene derivative with similar ester functional groups but different aromatic core.
Dimethyl cyclohexane-1,4-dicarboxylate: A cyclohexane derivative with similar ester groups but different ring structure.
The uniqueness of this compound lies in its furan ring, which imparts specific reactivity and properties that are different from those of benzene or cyclohexane derivatives.
Properties
IUPAC Name |
dimethyl furan-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-13-4-6(5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVRCIAIDGNMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307502 | |
| Record name | dimethyl furan-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-33-1 | |
| Record name | 3, dimethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl furan-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


